N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide
Overview
Description
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring, a phenyl group at the 4-position, and a pentanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the phenyl group: This step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of the phenyl group and the imidazo[1,2-b]pyridazine core.
Formation of the pentanamide moiety: The final step involves the amidation reaction, where the phenyl-substituted imidazo[1,2-b]pyridazine is reacted with pentanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.
Major Products
Oxidation: Formation of N-(4-{6-hydroxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Reduction: Formation of N-(4-{6-methoxy-1,2,3,4-tetrahydroimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Substitution: Formation of derivatives like N-(4-{6-methoxy-3-nitroimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, especially in the treatment of multiple myeloma.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide can disrupt these processes, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
TAK1 inhibitors: Compounds like takinib, which also target TAK1 kinase but with different structural features.
Uniqueness
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide is unique due to its specific substitution pattern, which confers high potency and selectivity towards TAK1 inhibition. This makes it a promising candidate for further development as a therapeutic agent for multiple myeloma .
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-4-5-17(23)19-14-8-6-13(7-9-14)15-12-22-16(20-15)10-11-18(21-22)24-2/h6-12H,3-5H2,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKKAKNGJZDBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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